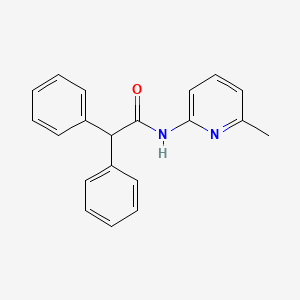
N-(6-methyl-2-pyridinyl)-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methyl-2-pyridinyl)-2,2-diphenylacetamide, commonly known as MPD, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of acetanilide, which is widely used as an analgesic and antipyretic drug. MPD is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, a group of signaling molecules that play a crucial role in inflammation and pain.
Mécanisme D'action
The mechanism of action of MPD involves the inhibition of the enzyme N-(6-methyl-2-pyridinyl)-2,2-diphenylacetamide, which is responsible for the production of prostaglandins. Prostaglandins play a crucial role in inflammation and pain. By inhibiting the production of prostaglandins, MPD reduces inflammation and pain.
Biochemical and Physiological Effects:
MPD has been found to have several biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for inflammation and pain. MPD also reduces the production of reactive oxygen species (ROS), which play a role in the development of various diseases. Additionally, MPD has been found to have antioxidant properties, which protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
MPD has several advantages for lab experiments. It is a potent inhibitor of N-(6-methyl-2-pyridinyl)-2,2-diphenylacetamide, which makes it a useful tool for studying the role of prostaglandins in inflammation and pain. MPD is also relatively stable and easy to synthesize, which makes it a cost-effective compound for lab experiments. However, MPD has some limitations for lab experiments. It is a derivative of acetanilide, which is known to have toxic effects in high doses. Additionally, MPD has been found to have some off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of MPD. One area of interest is the development of more potent and selective N-(6-methyl-2-pyridinyl)-2,2-diphenylacetamide inhibitors. Another area of interest is the study of the off-target effects of MPD and the development of compounds with fewer off-target effects. Additionally, the potential applications of MPD in the treatment of other diseases, such as cancer and neurodegenerative diseases, are areas of active research.
Méthodes De Synthèse
The synthesis of MPD involves the reaction of 6-methyl-2-pyridinecarboxylic acid with acetic anhydride and anhydrous aluminum chloride to form 6-methyl-2-pyridineacetamide. This intermediate is then reacted with benzophenone in the presence of sodium hydride to form N-(6-methyl-2-pyridinyl)-2,2-diphenylacetamide.
Applications De Recherche Scientifique
MPD has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. MPD has been found to be effective in the treatment of pain, inflammation, and fever associated with conditions such as rheumatoid arthritis, osteoarthritis, and menstrual cramps.
Propriétés
IUPAC Name |
N-(6-methylpyridin-2-yl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-15-9-8-14-18(21-15)22-20(23)19(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-14,19H,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMJZTFTUZDSSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)-2,2-diphenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[cyclohexyl(methyl)amino]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5912238.png)
![5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5912243.png)
![4-benzyl-N-[1-(2-naphthyl)ethylidene]-1-piperazinamine](/img/structure/B5912244.png)
![N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]diacetamide](/img/structure/B5912247.png)

![1-methoxy-3-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]-2-propanol](/img/structure/B5912265.png)

![3-hydroxy-4-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5912285.png)
![6-chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5912287.png)
![4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5912291.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5912293.png)
![methyl 5-(methoxymethyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5912297.png)
![2-[2-(4-nitrophenoxy)ethoxy]ethanol](/img/structure/B5912322.png)
![2-hydroxy-5-[(2-hydroxybenzylidene)amino]benzoic acid](/img/structure/B5912336.png)